![molecular formula C22H25N3O2 B5553725 (1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)
(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The design and synthesis of diazabicyclo compounds have attracted attention due to their potential biological activities and applications in medicinal chemistry. Compounds similar to the one inquired about, such as various diazabicyclo[3.2.2]nonan-7-ones, have been explored for their affinity towards nicotinic acetylcholine receptors (nAChRs), which are of interest for treating cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).
Synthesis Analysis
The synthesis of related compounds typically involves multiple reaction steps, including radiomethylation, to produce potential PET tracers for imaging cerebral receptors in vivo. An example synthesis yielded a compound with high radiochemical purity and specific radioactivity through a relatively short total synthesis time (Gao et al., 2012).
Molecular Structure Analysis
Molecular structure and conformation studies are crucial for understanding the pharmacological potential of these compounds. X-ray diffraction and NMR spectroscopy are often employed to determine the crystal structures, indicating significant repulsion between axial N-atoms in the bicyclic skeleton, which influences the compounds' reactivity and interaction with biological targets (Weber et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo compounds includes their potential as ligands for nAChRs, influenced by their molecular structure and the presence of functional groups capable of engaging in hydrogen bonding and other interactions. Such properties are essential for the compounds' selectivity and efficacy in modulating receptor activity (Eibl et al., 2013).
Scientific Research Applications
Cognitive Disorders Treatment in Schizophrenia
A novel alpha 7 nAChR agonist, closely related to the chemical , has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound is potent and selective with excellent pharmaceutical properties, showing efficacy in cognitive models in rodents (O’Donnell et al., 2010).
Novel Synthetic Routes for Ortho-hydroxy-E and -F Oxide-Bridged 5-phenylmorphans
A study has developed a new synthetic route for ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, starting from a compound structurally similar to the query chemical. This synthesis method eliminates problematic reactions used in former syntheses, indicating potential in pharmaceutical synthesis (Zezula et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines
Compounds closely related to the query chemical have been synthesized and tested for their cytotoxic activity against human tumor cell lines. These compounds showed significant potential in inhibiting cell growth, particularly in the small cell lung cancer cell line A-427, indicating a specific target in this cell line (Geiger et al., 2007).
Nootropic Activity in Pharmacology
Molecular simplification of closely related compounds has led to the synthesis of derivatives maintaining high nootropic activity, as demonstrated in in vivo tests on mice. These compounds, through their mechanism of action, are promising in the field of cognitive enhancement drugs (Manetti et al., 2000).
Potential for PET Radioligand Imaging
Certain compounds structurally similar to the query chemical have shown potential as PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR) in the brain. These compounds demonstrate the capability for brain imaging and tracking of neuronal receptor activity (Gao et al., 2012).
Chiral Synthesis Using Amino Acids
Research has explored the synthesis of nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives, which are structurally related to the query chemical, using amino acids like alanine, valine, leucine, and phenylalanine. This approach demonstrates the compound's versatility in chiral synthesis (Vlasova et al., 2015).
properties
IUPAC Name |
(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-6-2-3-7-17(16)12-21(26)24-13-18-9-10-20(15-24)25(22(18)27)14-19-8-4-5-11-23-19/h2-8,11,18,20H,9-10,12-15H2,1H3/t18-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATYLKZZQQISRP-AZUAARDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.